Cas no 78302-38-2 (Benz[a]anthracene,3-bromo-7,12-dimethyl-)

Benz[a]anthracene,3-bromo-7,12-dimethyl- structure
78302-38-2 structure
Product Name:Benz[a]anthracene,3-bromo-7,12-dimethyl-
CAS No:78302-38-2
MF:C20H15Br
MW:335.237104654312
CID:572752
PubChem ID:127586
Update Time:2025-04-19

Benz[a]anthracene,3-bromo-7,12-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benz[a]anthracene,3-bromo-7,12-dimethyl-
    • 3-bromo-7,12-dimethylbenz(a)anthracene
    • 3-bromo-7,12-dimethylbenzo[a]anthracene
    • 3-bromo-7,12-dimethylbenz<a>anthracene
    • 3-bromo-7,12-dimethyltetraphene
    • 3-Bromo-dmba
    • Benz(a)anthracene, 3-bromo-7,12-dimethyl-
    • 78302-38-2
    • DTXSID30999655
    • Inchi: 1S/C20H15Br/c1-12-16-5-3-4-6-17(16)13(2)20-18(12)9-7-14-11-15(21)8-10-19(14)20/h3-11H,1-2H3
    • InChI Key: GUWKPOQDILCRTR-UHFFFAOYSA-N
    • SMILES: BrC1C=CC2=C(C=1)C=CC1=C(C)C3C=CC=CC=3C(C)=C12

Computed Properties

  • Exact Mass: 334.03600
  • Monoisotopic Mass: 334.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 0
  • Complexity: 378
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.5
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Density: 1.3419 (rough estimate)
  • Boiling Point: 391.41°C (rough estimate)
  • Flash Point: 256.8°C
  • Refractive Index: 1.6000 (estimate)
  • PSA: 0.00000
  • LogP: 6.52550

Benz[a]anthracene,3-bromo-7,12-dimethyl- Security Information

  • Storage Condition:Warehouse ventilation and low temperature drying
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